Cas no 80384-27-6 (N-Cbz-D-threonine)
N-Cbz-D-threonine Chemical and Physical Properties
Names and Identifiers
-
- (2R,3S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid
- Z-D-Thr-OH
- N-Cbz-D-threonine
- N-Benzyloxycarbonyl-D-threonine~Z-D-Thr-OH
- N-Carbobenzoxy-D-threonine
- D-Threonine,N-[(phenylmethoxy)carbonyl]-
- Z-D-threonine
- (2R,3S)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid
- Corn oil
- N-Benzyloxycarbonyl-D-threonine
- D-Threonine, N-[(phenylmethoxy)carbonyl]-
- AK111191
- CBZ-D-THREONINE
- PHQ-DTH
- Z-(D)-Thr-OH
- IPJUIRDNBFZGQN-WCBMZHEXSA-N
- KM2030
- AB01667
- FCH2715157
- AX8014
- HY-W011892
- MFCD00037808
- (2R,3S)-3-oxidanyl-2-(phenylmethoxycarbonylamino)butanoic acid
- ((Benzyloxy)carbonyl)-D-threonine
- DS-5124
- DTXSID30357438
- (2R,3S)-2-(benzyloxycarbonylamino)-3-hydroxybutanoic acid
- A839901
- CS-W012608
- SCHEMBL6389671
- AKOS015836906
- (2R,3S)-2-{[(BENZYLOXY)CARBONYL]AMINO}-3-HYDROXYBUTANOIC ACID
- C2138
- EN300-6747465
- 5618-95-1
- 80384-27-6
- N-[(Phenylmethoxy)carbonyl]-D-threonine (ACI)
- Benzyloxycarbonyl-D-Threonine
-
- MDL: MFCD00037808
- Inchi: 1S/C12H15NO5/c1-8(14)10(11(15)16)13-12(17)18-7-9-5-3-2-4-6-9/h2-6,8,10,14H,7H2,1H3,(H,13,17)(H,15,16)/t8-,10+/m0/s1
- InChI Key: IPJUIRDNBFZGQN-WCBMZHEXSA-N
- SMILES: [C@H](C(=O)O)([C@@H](O)C)NC(=O)OCC1C=CC=CC=1
- BRN: 4695777
Computed Properties
- Exact Mass: 253.09500
- Monoisotopic Mass: 253.09502258g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 95.9
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.8
Experimental Properties
- Color/Form: White powder
- Density: 1.309±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 102.0 to 106.0 deg-C
- Boiling Point: 483.7±45.0 °C at 760 mmHg
- Flash Point: 246.3±28.7 °C
- Refractive Index: 5 ° (C=2, AcOH)
- Solubility: Slightly soluble (8.1 g/l) (25 º C),
- PSA: 95.86000
- LogP: 1.13770
- Solubility: Slightly soluble in water
N-Cbz-D-threonine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - WGK Germany:3
- Safety Instruction: S22-S24/25
- Storage Condition:Store at 4°C,-4At ℃Store…Better
N-Cbz-D-threonine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM255107-25g |
(2R,3S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid |
80384-27-6 | 95% | 25g |
$112 | 2021-06-09 | |
| Chemenu | CM255107-100g |
(2R,3S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid |
80384-27-6 | 95% | 100g |
$327 | 2021-06-09 | |
| BAI LING WEI Technology Co., Ltd. | 265198-1G |
Z-D-Thr-OH, 98% |
80384-27-6 | 98% | 1G |
¥ 162 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 265198-5G |
Z-D-Thr-OH, 98% |
80384-27-6 | 98% | 5G |
¥ 796 | 2022-04-26 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PH038-20g |
N-Cbz-D-threonine |
80384-27-6 | 98% | 20g |
¥816.0 | 2022-05-30 | |
| Chemenu | CM255107-25g |
(2R,3S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid |
80384-27-6 | 95% | 25g |
$112 | 2024-07-23 | |
| Chemenu | CM255107-100g |
(2R,3S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid |
80384-27-6 | 95% | 100g |
$327 | 2024-07-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020204-1g |
N-Cbz-D-threonine |
80384-27-6 | 98% | 1g |
¥68 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020204-25g |
N-Cbz-D-threonine |
80384-27-6 | 98% | 25g |
¥795 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020204-5g |
N-Cbz-D-threonine |
80384-27-6 | 98% | 5g |
¥218 | 2024-05-21 |
N-Cbz-D-threonine Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
Production Method 2
1.2 Reagents: Hydrochloric acid Solvents: Water
N-Cbz-D-threonine Raw materials
N-Cbz-D-threonine Preparation Products
N-Cbz-D-threonine Suppliers
N-Cbz-D-threonine Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on N-Cbz-D-threonine
N-Cbz-D-Threonine: A Comprehensive Overview
N-Cbz-D-threonine, also known by its CAS registry number 80384-27-6, is a significant compound in the field of organic chemistry and biochemistry. This compound is a derivative of D-threonine, a naturally occurring amino acid, with the addition of a carbobenzyloxy (Cbz) protecting group. The Cbz group is commonly used in peptide synthesis to protect the amino group of amino acids during the synthesis process. This compound has garnered attention due to its role in various biochemical and pharmacological applications.
The structure of N-Cbz-D-threonine consists of a central carbon atom (the alpha carbon) bonded to a carboxyl group, an amino group protected by the Cbz group, a hydroxyl group, and a methyl group. The stereochemistry at the alpha carbon determines the D configuration of threonine, which is distinct from its L counterpart. This stereochemical distinction is crucial in biological systems, as it can influence the compound's interactions with enzymes and receptors.
Recent studies have highlighted the importance of N-Cbz-D-threonine in the synthesis of bioactive peptides and proteins. Researchers have employed this compound as a building block in solid-phase peptide synthesis (SPPS), where its protected form facilitates controlled assembly of peptide chains. The use of Cbz protection allows for precise control over the reaction steps, minimizing side reactions and enhancing the yield of desired products.
In addition to its role in peptide synthesis, N-Cbz-D-threonine has been explored for its potential in drug discovery. Threonine derivatives are known to play roles in various biological processes, including protein folding, enzyme activity, and signal transduction. By modifying threonine with protective groups like Cbz, researchers can investigate the effects of stereochemistry and side-chain modifications on these processes.
One area of active research involving N-Cbz-D-threonine is its application in studying protein glycosylation. Threonine residues are common sites for glycosylation in proteins, and understanding this process is critical for developing therapeutic agents targeting glycoproteins. The use of N-Cbz-D-threonine as a model compound has provided insights into the mechanisms underlying glycosylation and its regulation.
Furthermore, N-Cbz-D-threonine has been utilized in chiral resolution studies. The ability to separate enantiomers is essential in pharmaceutical chemistry, as different enantiomers can exhibit vastly different biological activities. By employing techniques such as high-performance liquid chromatography (HPLC) with chiral columns, researchers have successfully resolved N-Cbz-D-threonine from its L counterpart, demonstrating the utility of this compound in enantioselective processes.
The synthesis of N-Cbz-D-threonine typically involves protection of the amino group of D-threonine using benzyl chloroformate under basic conditions. This reaction selectively protects the amino group while leaving other functional groups intact. Subsequent purification steps ensure high purity of the final product, which is essential for its use in sensitive biochemical assays.
In terms of physical properties, N-Cbz-D-threonine exists as a white crystalline powder with a molecular weight of approximately 215 g/mol. Its solubility characteristics make it suitable for various organic solvents commonly used in peptide synthesis, such as dichloromethane and dimethylformamide (DMF). These properties contribute to its versatility in laboratory settings.
Recent advancements in analytical techniques have enabled detailed characterization of N-Cbz-D-threonine at the molecular level. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry provide insights into its conformational preferences and stability under different conditions. These studies are crucial for optimizing its use in complex biochemical systems.
In conclusion, N-Cbz-D-threonine (CAS No: 80384-27-6) is a valuable compound in contemporary chemical research due to its role as a building block in peptide synthesis and its applications in drug discovery and biochemical studies. Its unique stereochemistry and functional group complementarity make it an indispensable tool for researchers exploring the intricacies of amino acid chemistry and protein biology.
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